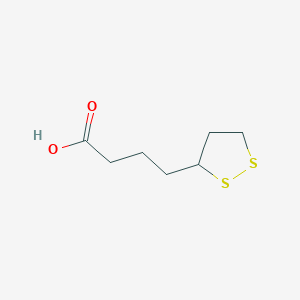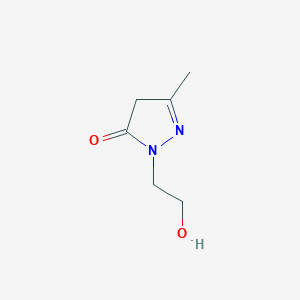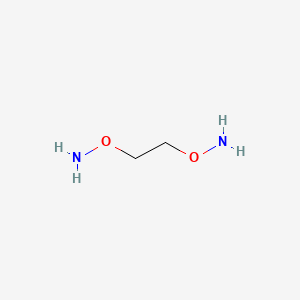
Trimethylhydroxylamine
Vue d'ensemble
Description
Trimethylhydroxylamine (TMAO) is a nitrogenous organic compound with the chemical formula (CH3)3NO. It is a tertiary amine oxide and a colorless liquid with a fishy odor. TMAO is used in various scientific research applications due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
Amino Acid Incorporation in Bacterial Cells
Trimethylhydroxylamine's influence on amino acid incorporation has been observed in studies involving bacteria. Eisensatadt & Lengyel (1966) found that hydroxylamine inhibited amino acid incorporation directed by f2 bacteriophage RNA in Escherichia coli extracts when N5-formyltetrahydrofolate was added, but had no effect when formylmethionyl transfer RNA was added. This suggests a role for hydroxylamine in bacterial protein synthesis processes (Eisensatadt & Lengyel, 1966).
Chemical Derivatization in Metabolomics
In metabolomics, trimethylsilyation, involving trimethylhydroxylamine, is used for chemical derivatization. Kim et al. (2011) demonstrated that mimosine can be converted into dehydroalanine during the trimethylsilyating process, indicating the chemical's potential impact on metabolomic analysis and amino acid chemistry (Kim et al., 2011).
Molecular Release Mechanisms in Chemistry and Biology
The trimethyl lock mechanism, related to trimethylhydroxylamine, is significant in molecular release in chemistry and biology. Levine & Raines (2012) describe how unfavorable steric interactions in the trimethyl lock encourage lactonization, influencing drug release and chemical reactions in biological systems (Levine & Raines, 2012).
Molecular Structure Studies
Studies on the molecular structures of various hydroxylamines, including N,N,O-trimethylhydroxylamine, have been conducted to understand their conformations and bond lengths. Rankin et al. (1981) found that the N-O bond lengths increase with methyl substitution in these molecules, which is crucial for understanding their chemical behavior and reactivity (Rankin et al., 1981).
Fluorophore Synthesis
Trimethylhydroxylamine derivatives have applications in fluorophore synthesis. Chandran, Dickson, & Raines (2005) described the synthesis of latent fluorophores based on the trimethyl lock, showcasing the chemical's potential in developing new fluorescent molecules for biological research (Chandran et al., 2005).
Propriétés
IUPAC Name |
N-methoxy-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2)5-3/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDVENIYNXDSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205250 | |
| Record name | Trimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5669-39-6 | |
| Record name | Trimethylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-4-nitrobenzene](/img/structure/B3053793.png)



![1,3,8-Triazaspiro[4.5]decan-4-one](/img/structure/B3053800.png)


![1-[2-(Naphthalen-1-yloxy)ethyl]piperazine](/img/structure/B3053804.png)




